molecular formula C4H11KO4P B3053462 Potassium diethyl phosphate CAS No. 53971-30-5

Potassium diethyl phosphate

Cat. No.: B3053462
CAS No.: 53971-30-5
M. Wt: 193.20 g/mol
InChI Key: NTUUDNDNGVYHCB-UHFFFAOYSA-N
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Description

Potassium diethyl phosphate: is an organophosphorus compound with the chemical formula C4H10KO4P . It is a potassium salt of diethyl phosphate, which is a derivative of phosphoric acid. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Potassium diethyl phosphate, also known as monopotassium phosphate (MKP), is a soluble salt of potassium and the dihydrogen phosphate ion . It primarily targets two essential biochemical functions in the body:

Mode of Action

The compound interacts with its targets by providing a source of phosphorus and potassium, as well as acting as a buffering agent . The phosphorus component is involved in various biochemical functions and metabolic reactions, influencing calcium levels, acid-base equilibrium, and renal excretion of hydrogen ions . The potassium component is essential for nerve impulse conduction, muscle contraction, renal function, acid-base balance, carbohydrate metabolism, and gastric secretion .

Biochemical Pathways

This compound affects several biochemical pathways. Under phosphorus deprivation, changes in sugar levels and their mobilization influence the expression of phosphorus starvation-inducible genes . Increased sugar repartitioning from shoot to root helps root growth and organic acids secretion, promoting phosphate uptake from the soil . Other metabolic changes such as lipid remodeling or phosphorus reallocation from older to younger leaves release phosphorus from its bound forms in the cell .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed from the upper gastrointestinal tract . It enters cells via active transport from extracellular fluid . The compound is primarily excreted in the urine, with over 80% to 90% of the dose reabsorbed by the kidney . These ADME properties significantly impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a source of phosphorus and potassium. It influences various metabolic and enzymatic reactions, modifies calcium levels, buffers acid-base equilibrium, and plays a primary role in the renal excretion of hydrogen ions . It also affects nerve impulse conduction, muscle contraction, renal function, acid-base balance, carbohydrate metabolism, and gastric secretion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a fertilizer can be affected by soil conditions . Additionally, the compound’s role in plant growth and development suggests that it may be influenced by factors such as light, temperature, and water availability

Biochemical Analysis

Cellular Effects

The specific cellular effects of Potassium diethyl phosphate are currently unknown. Phosphate ions are known to be vital for cellular function. They are involved in maintaining the pH and osmotic balance of the cell. They also play a crucial role in cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

For instance, potassium and sodium are particularly affected at low temperatures, while phosphate is mainly affected at and above room temperature after 8 hours .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal modelsBoth deficiency and excess of phosphate can lead to health problems .

Metabolic Pathways

This compound likely participates in various metabolic pathways due to the presence of the phosphate group. Phosphate is involved in energy metabolism, such as ATP production, and also plays a role in the metabolism of carbohydrates, proteins, and fats .

Transport and Distribution

Phosphate ions are known to be transported across cell membranes by various transport proteins .

Subcellular Localization

Phosphate ions are found in various subcellular compartments, including the cytoplasm and mitochondria, where they participate in numerous cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium diethyl phosphate can be synthesized through the reaction of diethyl phosphite with potassium hydroxide. The reaction typically occurs in an aqueous medium and involves the following steps:

  • Diethyl phosphite is dissolved in water.
  • Potassium hydroxide is added to the solution.
  • The mixture is stirred and heated to facilitate the reaction.
  • The resulting solution is then evaporated to obtain this compound as a solid product.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where diethyl phosphite and potassium hydroxide are mixed under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Potassium diethyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form diethyl phosphoric acid and potassium hydroxide.

    Esterification: It can react with alcohols to form diethyl phosphate esters.

    Substitution: It can undergo nucleophilic substitution reactions with halides to form different organophosphorus compounds.

Common Reagents and Conditions:

    Hydrolysis: Water and heat.

    Esterification: Alcohols and acid catalysts.

    Substitution: Halides and base catalysts.

Major Products Formed:

    Hydrolysis: Diethyl phosphoric acid and potassium hydroxide.

    Esterification: Diethyl phosphate esters.

    Substitution: Various organophosphorus compounds.

Scientific Research Applications

Chemistry: Potassium diethyl phosphate is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other organophosphorus compounds. It is also employed in the study of phosphoryl transfer reactions.

Biology: In biological research, this compound is used to study the role of phosphorus-containing compounds in cellular processes. It is also used in the synthesis of biologically active molecules.

Medicine: this compound is investigated for its potential use in drug development, particularly in the design of phosphorus-containing drugs that can interact with specific biological targets.

Industry: In industrial applications, this compound is used as a flame retardant, plasticizer, and stabilizer in various materials. It is also employed in the production of specialty chemicals and agricultural products.

Comparison with Similar Compounds

    Diethyl phosphite: A precursor to potassium diethyl phosphate, used in similar reactions.

    Potassium dihydrogen phosphate: Another potassium salt of phosphoric acid, used in different applications.

    Triethyl phosphate: A related organophosphorus compound with different properties and uses.

Uniqueness: this compound is unique due to its specific combination of potassium and diethyl phosphate, which gives it distinct reactivity and applications compared to other phosphorus-containing compounds. Its ability to undergo various chemical reactions and its use in multiple fields make it a versatile and valuable compound.

Properties

CAS No.

53971-30-5

Molecular Formula

C4H11KO4P

Molecular Weight

193.20 g/mol

IUPAC Name

potassium;diethyl phosphate

InChI

InChI=1S/C4H11O4P.K/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6);

InChI Key

NTUUDNDNGVYHCB-UHFFFAOYSA-N

SMILES

CCOP(=O)([O-])OCC.[K+]

Canonical SMILES

CCOP(=O)(O)OCC.[K]

53971-30-5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The procedure of Example 1 was followed except that triethylphosphate (3.4 mL, 20 mmol) was added by syringe to a slurry of potassium trimethylsilanolate (2.56 g, 20 mmol) in dry tetrahydrofuran (50 mL), and a 2 h reaction time at room temperature was used, followed by 40 h of heating at reflux. Potassium diethylphosphate (3.55 g, 92% yield) was isolated as a white solid: 1H NMR (D2O, DSS) δ 1.1 (t, J=6.9 Hz, 6H), 3.75 (q, J=6.9 Hz, 4H). Anal. Calcd. for C4H10KO4P: C, 25.00; H, 5.24; K, 20.34. Found: C, 25.83, 25.88; H, 5.40, 5.29; K, 20.37, 20.10.
Name
triethylphosphate
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Potassium diethylphosphate
Yield
92%

Synthesis routes and methods II

Procedure details

The procedure of Example 1 was followed except that diethylfluorophosphate (0.9 mL, 6.4 mmol) was added by syringe to a slurry of potassium trimethylsilanolate (0.82 g, 6.4 mmol) in dry ether (25 mL) and a 5 h reaction time was used. Potassium diethylphosphate (0.67 g, 54% yield) was isolated as a tan solid: 1H NMR (D2O, DSS) δ 1.2 (t, J=6.9 Hz, CH3, 6H), 3.9 (q, J=6.9 Hz, CH2, 4H).
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
0.82 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Potassium diethylphosphate
Yield
54%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium diethyl phosphate
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Reactant of Route 5
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Reactant of Route 6
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